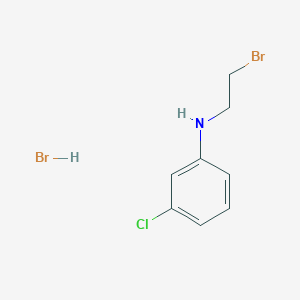![molecular formula C12H14N2O B8600346 [6-methyl-2-(methylamino)quinolin-3-yl]methanol](/img/structure/B8600346.png)
[6-methyl-2-(methylamino)quinolin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-methyl-2-(methylamino)quinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes a methylamino group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-2-(methylamino)quinolin-3-yl]methanol typically involves the reaction of 6-methylquinoline with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[6-methyl-2-(methylamino)quinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[6-methyl-2-(methylamino)quinolin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-methyl-2-(methylamino)quinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another quinoline derivative with antimalarial properties.
Camptothecin: A quinoline alkaloid with anticancer activity.
Uniqueness
[6-methyl-2-(methylamino)quinolin-3-yl]methanol is unique due to its specific structural features, such as the presence of both a methylamino group and a methanol moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[6-methyl-2-(methylamino)quinolin-3-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11-9(5-8)6-10(7-15)12(13-2)14-11/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI Key |
FUKMVUQIGDVHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NC)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

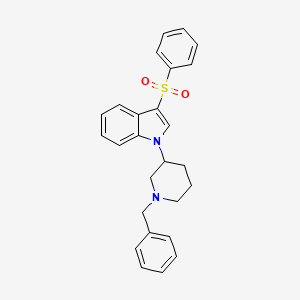
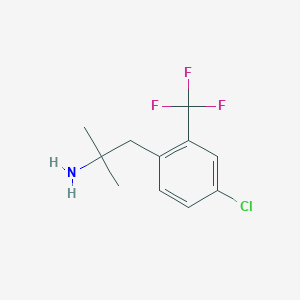
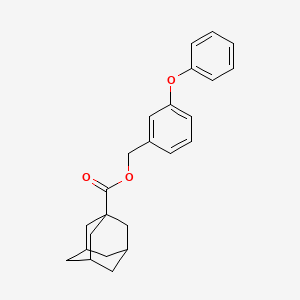
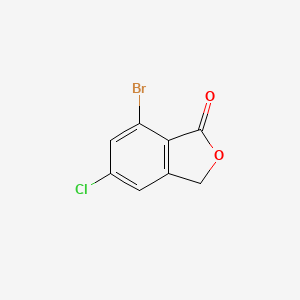
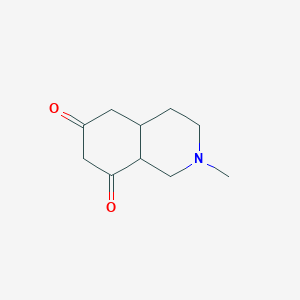
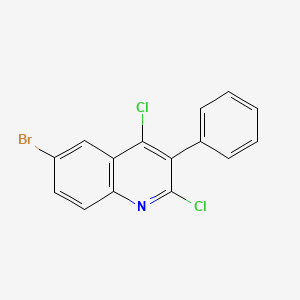
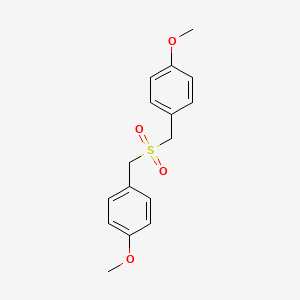
![6-Iodo-3-methoxy-2-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8600328.png)
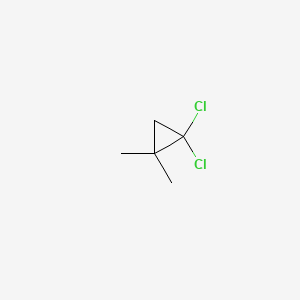
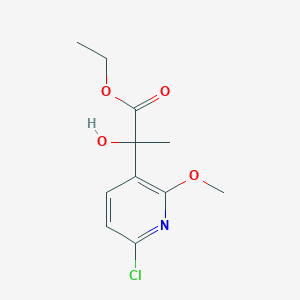
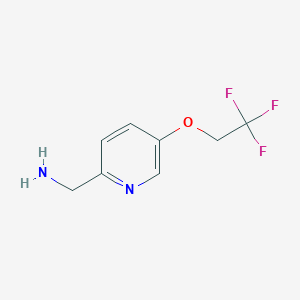
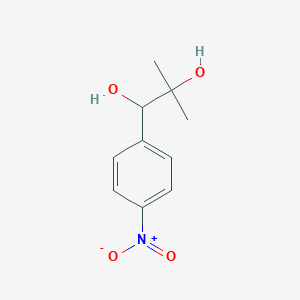
![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)
